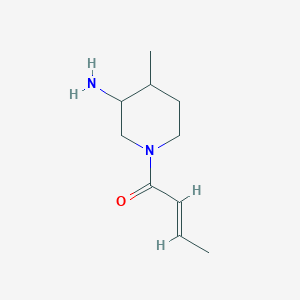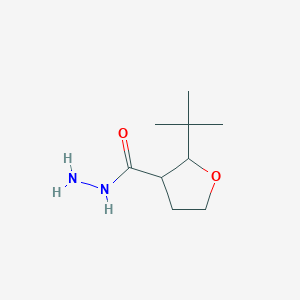
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an acetyl group, a propan-2-yloxy group, and a tetrahydroquinoline core
準備方法
The synthesis of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Propan-2-yloxy Group: This step involves the alkylation of the hydroxyl group with isopropyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or propan-2-yloxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroquinolines.
科学的研究の応用
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-Acetyl-6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:
1-Acetyl-1,2,3,4-tetrahydroquinoline: Lacks the propan-2-yloxy group, which may result in different chemical reactivity and biological activity.
6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinoline:
Quinoline derivatives: These compounds have a fully aromatic quinoline ring, which can lead to different chemical and biological properties.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
1-acetyl-6-propan-2-yloxy-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(8-11)14(17)6-7-15(13)10(3)16/h4-5,8-9H,6-7H2,1-3H3 |
InChIキー |
JRDSREPUPUNSPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)N(CCC2=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)

![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)



![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)



